molecular formula C13H18O3 B14500191 3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid CAS No. 64730-72-9

3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid

Cat. No.: B14500191
CAS No.: 64730-72-9
M. Wt: 222.28 g/mol
InChI Key: GSVPDLNMVPXACN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid typically involves the hydroxylation of ibuprofen. One common method is the reaction of ibuprofen with a hydroxylating agent under controlled conditions to introduce the hydroxyl group at the 2-position .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from commercially available ibuprofen. The process includes hydroxylation, purification, and crystallization to obtain the final product with high purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a ketone or carboxylic acid.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the parent ibuprofen compound.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

3-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid is widely used in scientific research due to its pharmacological properties :

Mechanism of Action

The compound exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, 3-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid is unique due to its specific hydroxylation pattern, which influences its pharmacokinetic and pharmacodynamic properties. This compound serves as a crucial reference material in pharmaceutical research and quality control, distinguishing it from other similar compounds .

Properties

CAS No.

64730-72-9

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid

InChI

InChI=1S/C13H18O3/c1-9(2)7-10-3-5-11(6-4-10)12(8-14)13(15)16/h3-6,9,12,14H,7-8H2,1-2H3,(H,15,16)

InChI Key

GSVPDLNMVPXACN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(CO)C(=O)O

Origin of Product

United States

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